N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzyl N-(2,5-dimethylpyrrol-1-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2/c1-11-8-9-12(2)16(11)15-14(17)18-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,15,17) |
InChI Key |
NEBVKGOSRWGUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Contextualization of Pyrrole Chemistry in Contemporary Organic Synthesis
The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry and is integral to the structure of vital biological molecules, including heme, chlorophyll, and vitamin B12. researchgate.net Its derivatives exhibit a wide spectrum of pharmacological activities, leading to the development of numerous successful drugs. rsc.orgnih.govmdpi.com For instance, Atorvastatin, a leading cholesterol-lowering drug, and Tolmetin, a non-steroidal anti-inflammatory agent, both feature a pyrrole core. researchgate.net The versatility of the pyrrole moiety stems from its electron-rich aromatic nature, which allows for various chemical modifications. researchgate.net Modern synthetic strategies frequently target the creation of functionalized pyrroles as key building blocks for new therapeutic agents, agrochemicals, and advanced materials. ingentaconnect.comalliedacademies.orgnih.gov The synthesis of N-substituted pyrroles, often accomplished through methods like the Paal-Knorr condensation, is a common approach to creating these valuable derivatives. researchgate.netmdpi.com
The Strategic Role of the Carbobenzyloxy Cbz Group in Amine Protection and Its Influence on Pyrrole Reactivity
In multi-step organic synthesis, it is often necessary to temporarily mask the reactivity of a functional group to prevent unwanted side reactions. The carbobenzyloxy (Cbz, or Z) group is a classic and widely used protecting group for primary and secondary amines. total-synthesis.comwikipedia.orghighfine.com Introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, the Cbz group effectively suppresses the nucleophilicity and basicity of the amine nitrogen by converting it into a carbamate (B1207046). ijacskros.comyoutube.com
A key advantage of the Cbz group is its stability under a range of conditions, including basic and mildly acidic media, making it compatible with many synthetic transformations. total-synthesis.comijacskros.com Its removal, or deprotection, is typically achieved cleanly and efficiently through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com
When the Cbz group is attached to the exocyclic amine of 2,5-dimethyl-1H-pyrrol-1-amine, its electronic properties influence the pyrrole (B145914) ring. The carbamate linkage acts as an electron-withdrawing group, which decreases the electron density of the N-amino group and, by extension, can modulate the electronic character of the attached pyrrole ring. This is analogous to the effect seen in N-acylpyrroles, where an electron-withdrawing group on the nitrogen enhances the ring's stability towards oxidation. nih.gov This electronic modulation can alter the regioselectivity and rate of subsequent reactions on the pyrrole ring, such as electrophilic aromatic substitution.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| Carbobenzyloxy | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Stable to base, mild acid |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |
Overview of Current Research Trajectories and Potential of N Cbz 2,5 Dimethyl 1h Pyrrol 1 Amine
Direct N-Protection Strategies for 2,5-Dimethyl-1H-pyrrol-1-amine with Cbz-Derivatives
The most straightforward approach to this compound involves the direct protection of the pre-formed 2,5-dimethyl-1H-pyrrol-1-amine. This method hinges on the nucleophilic attack of the exocyclic nitrogen atom of the aminopyrrole on an electrophilic Cbz source.
Optimized Reaction Conditions and Reagent Systems for Cbz Introduction
The introduction of the Cbz group is typically accomplished using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions. Common bases include tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate or sodium bicarbonate.
Standard conditions often involve dissolving the aminopyrrole in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the reactivity of the benzyl chloroformate and is then allowed to warm to room temperature.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 to RT | 4 | 85 |
| 2 | Sodium Bicarbonate | THF/Water | 0 to RT | 6 | 78 |
| 3 | DIPEA | Acetonitrile | 0 to RT | 4 | 88 |
| 4 | Pyridine | Dichloromethane | 0 to RT | 5 | 82 |
Table 1: Optimization of Reaction Conditions for N-Cbz Protection
Note: The data in this table is illustrative and based on general procedures for N-Cbz protection of amines. Specific yields for this compound may vary.
Pyrrole Ring Formation via Paal-Knorr Cyclocondensation and Subsequent N-Cbz Functionalization
Mechanistic Studies of 1,4-Diketone Condensation with Amines Leading to Pyrroles
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556) (acetonylacetone), with a primary amine or a hydrazine (B178648) derivative. organic-chemistry.org To synthesize 2,5-dimethyl-1H-pyrrol-1-amine, a hydrazine derivative is required.
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study. It is generally accepted that the reaction proceeds through the initial formation of a hemiaminal by the attack of the amine on one of the protonated carbonyl groups of the 1,4-diketone. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a cyclic intermediate. Subsequent dehydration steps then lead to the formation of the aromatic pyrrole ring. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org
Post-Cyclization N-Protection Approaches to this compound
Once the 2,5-dimethyl-1H-pyrrol-1-amine has been synthesized via the Paal-Knorr reaction, the Cbz group can be introduced in a separate step. This post-cyclization functionalization follows the same principles as the direct N-protection strategy described in section 2.1. The aminopyrrole is treated with benzyl chloroformate in the presence of a suitable base and solvent.
A variation of this approach involves the direct use of a Cbz-protected hydrazine derivative, such as benzyl carbazate (B1233558), in the Paal-Knorr reaction with 2,5-hexanedione. This one-pot procedure can directly yield this compound, streamlining the synthetic process. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695) or acetic acid.
| Entry | Hydrazine Derivative | Reaction Conditions | Yield (%) |
| 1 | Hydrazine hydrate, then Cbz-Cl/Base | Two steps | 75 (overall) |
| 2 | Benzyl carbazate | Acetic acid, reflux | 82 |
| 3 | Benzyl carbazate | Ethanol, reflux | 79 |
Table 2: Paal-Knorr Synthesis and N-Cbz Functionalization
Note: The data in this table is illustrative and based on general procedures for Paal-Knorr synthesis and subsequent N-protection. Specific yields may vary.
Alternative Synthetic Pathways to the this compound Scaffold
While direct N-protection and the Paal-Knorr synthesis are the most common routes, other methodologies can be envisioned for the synthesis of the this compound scaffold. These alternative pathways may offer advantages in terms of substrate scope or functional group tolerance.
One such approach could involve the modification of a pre-existing pyrrole ring. For instance, a suitably functionalized pyrrole, such as a pyrrole-1-isocyanate or a pyrrole-1-carbonyl azide, could be reacted with benzyl alcohol to form the desired carbamate (B1207046). However, the synthesis of these reactive pyrrole intermediates can be challenging.
Another potential route could involve a multi-component reaction, where the pyrrole ring and the Cbz-protected amino group are formed in a single step from simpler starting materials. While powerful, the development of such a reaction specifically for this target compound would require significant research and optimization.
Currently, the direct N-protection of 2,5-dimethyl-1H-pyrrol-1-amine and the Paal-Knorr synthesis using benzyl carbazate remain the most practical and efficient methods for the preparation of this compound.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity of the final product is paramount. A combination of chromatographic and crystallization techniques is typically employed to isolate this compound from the reaction mixture, removing any unreacted starting materials, byproducts, and residual solvents.
Column Chromatography
Column chromatography is a primary method for the purification of N-Cbz protected compounds. Silica gel is the most commonly used stationary phase for this class of molecules. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is frequently effective, with the polarity being adjusted to optimize the separation of the desired product from impurities.
For carbamate-protected compounds, a typical starting point for the eluent system is a low polarity mixture, such as 5% ethyl acetate in hexane, with the polarity gradually increased as needed. The progress of the separation is monitored by thin-layer chromatography (TLC).
Table 2: General Parameters for Column Chromatography of N-Cbz Protected Amines
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Typical Starting Eluent | 5% Ethyl Acetate in Hexane |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Recrystallization
Following chromatographic purification, recrystallization can be employed to achieve a higher degree of purity and to obtain the product in a crystalline form. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.
For compounds with moderate polarity, such as this compound, a mixed solvent system, for instance, ethyl acetate and hexane, can be effective. The compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexane) is added gradually until the solution becomes turbid. Upon cooling, the purified compound crystallizes out of the solution.
The purity of the final product can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
Deprotection Strategies for the N-Cbz Moiety to Regenerate 2,5-Dimethyl-1H-pyrrol-1-amine
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions. Its removal, to regenerate the parent amine—in this case, 2,5-dimethyl-1H-pyrrol-1-amine—can be accomplished through several distinct strategies. The choice of method often depends on the presence of other functional groups within the molecule.
The most common and often preferred method for the deprotection of the N-Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The process is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. total-synthesis.com
The mechanism proceeds via the oxidative addition of the Cbz group to the palladium surface, followed by hydrogenolysis. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, cyclohexene, or triethylsilane in place of H₂ gas, provides a safer and often more convenient alternative. total-synthesis.com
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure |
|---|---|---|---|---|
| 10% Pd/C | H₂ | Methanol (B129727), Ethanol, Ethyl Acetate | 25-60 | Atmospheric - 50 psi |
| 5% Pd/C | Ammonium Formate | Methanol | 25 | Atmospheric |
| Pd(OAc)₂/Charcoal | H₂ (in situ) | Methanol | 25 | Atmospheric |
| Palladium on Carbon | Triethylsilane | Methanol | 25 | Atmospheric |
While hydrogenolysis is prevalent, acidic or basic conditions can also be employed for N-Cbz cleavage, particularly when the substrate is sensitive to catalytic reduction.
Acid-Catalyzed Deprotection: Strong acids, such as HBr in acetic acid, can cleave the Cbz group. This method is often used when catalytic hydrogenation is not feasible due to the presence of reducible functional groups like alkenes or alkynes. However, the harsh conditions can be incompatible with acid-sensitive substrates. The reaction likely proceeds through protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon. Research has also highlighted the use of Lewis acids, such as aluminum chloride (AlCl₃) in combination with solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers a milder, metal-free alternative. organic-chemistry.org
Base-Catalyzed Deprotection: While the Cbz group is generally stable to most basic conditions, strong bases like sodium hydroxide (B78521) or potassium hydroxide can effect cleavage, especially at elevated temperatures. nih.gov For N-alkoxycarbonyl pyrroles, basic hydrolysis has been shown to be effective. nih.gov However, this method is less common for Cbz groups and may lack selectivity if other base-labile functionalities, such as esters, are present.
| Reagent(s) | Solvent | Typical Conditions | Method Type |
|---|---|---|---|
| HBr / Acetic Acid | Acetic Acid | Room Temperature | Acid-Catalyzed |
| AlCl₃ / HFIP | HFIP | Room Temperature | Lewis Acid-Catalyzed |
| NaOH or KOH | Methanol / H₂O | Reflux | Base-Catalyzed |
| LiOH | THF / H₂O | Room Temperature - Reflux | Base-Catalyzed |
Modern organic synthesis has driven the development of alternative deprotection methods that offer greater selectivity and functional group tolerance. These non-classical techniques are particularly valuable in the synthesis of complex molecules.
One such method involves the use of low-carbon alcohols, such as methanol or ethanol, which can act as deprotective reagents for N-Cbz protected heterocycles like imidazoles and pyrazoles under mild, room temperature conditions. epa.gov Another approach utilizes nucleophilic reagents. For instance, a combination of 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been shown to deprotect Cbz-protected amines and is advantageous for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or strong acid conditions. organic-chemistry.org These methods provide valuable alternatives when chemoselectivity is a primary concern.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are significantly influenced by substituents on both the nitrogen and the carbon atoms of the ring.
In unsubstituted pyrroles, electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.com However, in this compound, the C2 and C5 positions are blocked by methyl groups. Consequently, electrophilic aromatic substitution is directed exclusively to the C3 or C4 (β) positions. irb.hr
Studies on 2,5-disubstituted pyrroles confirm that reactions such as Friedel-Crafts alkylation and formylation under Vilsmeier-Haack conditions proceed at the C3 position. irb.hrucl.ac.uk The scope of electrophilic substitution on such activated pyrrole systems is broad and includes several key transformations:
Nitration: Typically performed with milder nitrating agents like nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride to avoid the polymerization that occurs with strong acids like sulfuric acid. uobaghdad.edu.iqsemanticscholar.org
Halogenation: Occurs readily without a Lewis acid catalyst, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Sulfonation: Usually accomplished with a pyridine-SO₃ complex to avoid harsh acidic conditions. uobaghdad.edu.iq
Friedel-Crafts Acylation/Alkylation: Can be achieved under relatively mild conditions. Acylation is often performed with acid anhydrides or acyl chlorides, sometimes promoted by mild Lewis acids or organocatalysts. irb.hrnih.gov
| Reaction | Typical Reagent(s) | Position of Substitution |
|---|---|---|
| Nitration | HNO₃ / (CF₃CO)₂O | C3 |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C3 |
| Acylation | (RCO)₂O or RCOCl / Lewis Acid | C3 |
The N-Cbz group, as an N-alkoxycarbonyl substituent, exerts an electron-withdrawing effect on the pyrrole ring. nih.gov This effect deactivates the ring towards electrophilic attack compared to N-H or N-alkyl pyrroles. This deactivation is beneficial as it reduces the propensity for polymerization, a common side reaction with highly reactive pyrroles, especially under acidic conditions. uobaghdad.edu.iq
While the N-Cbz group is deactivating, it is generally considered less so than N-sulfonyl groups. nih.gov The reduced nucleophilicity of the N-Cbz substituted pyrrole ring means that electrophilic substitution reactions may require slightly more forcing conditions compared to an unprotected analogue. However, the electron-rich nature of the 2,5-dimethylpyrrole core ensures that it remains highly susceptible to electrophilic attack at the C3 position. In some cases, the presence of the acyl group from a Friedel-Crafts reaction can promote the cleavage of the N-Cbz group if acidic byproducts are formed during the reaction. nih.gov
Transformations Involving the Protected Amine Functionality
The carbobenzyloxy (Cbz) protecting group on the exocyclic amine of this compound offers a versatile handle for various chemical transformations. These reactions primarily focus on the modification of the protected amine into other important nitrogen-containing functional groups or involve the cleavage of the Cbz group itself.
Conversion of N-Cbz-protected amines to other N-derivatives (e.g., ureas, amides)
The N-Cbz group can be readily converted into other functionalities such as ureas and amides, which are prevalent motifs in biologically active molecules.
Urea (B33335) Formation:
N-Cbz protected amines can serve as precursors to unsymmetrical ureas. One common strategy involves the in-situ generation of an isocyanate from the N-Cbz amine, which then reacts with a primary or secondary amine to form the desired urea. A variety of reagents can facilitate this transformation. For instance, the use of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride can effectively generate the isocyanate intermediate.
A general scheme for this conversion is as follows:
Step 1: Activation of the N-Cbz group this compound + Activating Agent → [Reactive Intermediate]
Step 2: Reaction with an amine [Reactive Intermediate] + R¹R²NH → N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)urea + Byproducts
| Reactant (Amine) | Product | Typical Conditions | Reference |
| Aniline | 1-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylurea | 2-chloropyridine, Tf₂O, CH₂Cl₂ | nih.gov |
| Benzylamine | 1-benzyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)urea | DABAL-Me₃, Et₃N, Toluene | researchgate.net |
| Piperidine | 1-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine-1-carboxamide | Triphosgene, Et₃N, THF | mdpi.com |
Amide Formation:
Similarly, the N-Cbz group can be transformed into an amide linkage. This conversion often proceeds through the cleavage of the Cbz group followed by acylation of the resulting primary amine. However, direct conversion methods are also being explored.
A representative reaction is the acylation of the deprotected amine:
Step 1: Deprotection this compound → 2,5-dimethyl-1H-pyrrol-1-amine
Step 2: Acylation 2,5-dimethyl-1H-pyrrol-1-amine + RCOCl (or other acylating agent) → N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
| Acylating Agent | Product | Typical Conditions | Reference |
| Acetyl chloride | N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide | Pyridine, CH₂Cl₂ | General Knowledge |
| Benzoyl chloride | N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | Et₃N, CH₂Cl₂ | General Knowledge |
| Acetic anhydride | N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide | Catalytic H₂SO₄ | General Knowledge |
Reactions at the N-Cbz-pyrrole Linkage
Reactions at the N-Cbz-pyrrole linkage primarily involve the cleavage of the Cbz group to liberate the free amine, 2,5-dimethyl-1H-pyrrol-1-amine. The choice of deprotection method is crucial, especially when other sensitive functional groups are present in the molecule. The 2,5-dimethylpyrrole group is known to be stable under various conditions, allowing for selective deprotection of the Cbz group.
Hydrogenolysis: The most common and generally mildest method for Cbz deprotection is catalytic hydrogenolysis. This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). The reaction proceeds cleanly to yield the deprotected amine, toluene, and carbon dioxide. total-synthesis.com
Acidic Conditions: While the Cbz group is relatively stable to mild acids, it can be cleaved under harsher acidic conditions, such as with HBr in acetic acid. However, this method is less frequently used due to its harshness and potential for side reactions.
Lewis Acid-Mediated Deprotection: Certain Lewis acids, such as TMSI (trimethylsilyl iodide), can also be employed for the cleavage of Cbz groups. researchgate.net
The orthogonality of the Cbz and 2,5-dimethylpyrrole protecting groups is a key feature in synthetic chemistry. The 2,5-dimethylpyrrole group is stable to the conditions typically used for Cbz deprotection, such as catalytic hydrogenolysis. nih.gov Conversely, the Cbz group is stable to the conditions often used to remove the 2,5-dimethylpyrrole group, such as hydroxylamine (B1172632) hydrochloride. nih.gov
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the transformations involving this compound is essential for optimizing reaction conditions and predicting outcomes.
Mechanism of Cbz Deprotection by Hydrogenolysis:
The hydrogenolysis of the Cbz group is a well-established process that proceeds via the following steps:
Adsorption: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst.
Oxidative Addition: The palladium catalyst inserts into the benzylic C-O bond of the carbamate.
Hydrogenolysis: The resulting intermediate reacts with hydrogen, leading to the cleavage of the C-O bond and the formation of a carbamic acid intermediate and toluene.
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com
Mechanism of Urea Formation via Isocyanate Intermediate:
The conversion of an N-Cbz protected amine to a urea often proceeds through an isocyanate intermediate. The mechanism involves:
Activation: An activating agent, such as trifluoromethanesulfonyl anhydride in the presence of a base, reacts with the carbamate oxygen of the Cbz group, making it a good leaving group.
Elimination: The activated intermediate undergoes an elimination reaction, with the departure of the leaving group and the loss of a proton from the nitrogen atom, to form an isocyanate.
Nucleophilic Attack: The isocyanate is then attacked by a nucleophilic amine (primary or secondary).
Proton Transfer: A final proton transfer step yields the stable urea product.
Structural Modifications and Derivative Chemistry of N Cbz 2,5 Dimethyl 1h Pyrrol 1 Amine Analogues
Synthesis of Substituted N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine Derivatives
Modifications at the Pyrrole (B145914) Ring (e.g., C3, C4 positions)
While direct electrophilic substitution on the N-Cbz protected 1-aminopyrrole (B1266607) ring presents a complex challenge due to the electronic nature of the N-amino group, analogous pyrrole systems offer insights into potential synthetic pathways. For instance, electrophilic substitution reactions such as formylation, acylation, and halogenation are common methods for functionalizing the pyrrole ring, typically at the C2 and C5 positions. However, with these positions blocked by methyl groups in the target compound, reactivity at the C3 and C4 positions would be anticipated.
The introduction of substituents at the C3 and C4 positions of the 2,5-dimethylpyrrole core often requires multi-step synthetic sequences. One potential strategy involves the construction of the pyrrole ring from appropriately substituted acyclic precursors. For example, a Paal-Knorr type synthesis could be envisioned, utilizing a 3,4-disubstituted-2,5-hexanedione and a protected hydrazine (B178648) derivative. The nature of the substituents on the dione (B5365651) precursor would directly translate to the C3 and C4 positions of the resulting pyrrole.
A hypothetical reaction scheme for the synthesis of a C3, C4-modified this compound derivative is presented below:
| Precursor 1 | Precursor 2 | Reagents and Conditions | Product |
| 3,4-Disubstituted-2,5-hexanedione | Benzyl (B1604629) carbazate (B1233558) | Acid catalyst (e.g., p-toluenesulfonic acid), Toluene, reflux | Benzyl (3,4-disubstituted-2,5-dimethyl-1H-pyrrol-1-yl)carbamate |
This approach allows for the introduction of a wide variety of functional groups at the C3 and C4 positions, depending on the availability of the corresponding dione starting materials.
Alterations to the 2,5-Dimethyl Substituents
Modification of the 2,5-dimethyl groups of this compound is less straightforward than ring substitution. Direct functionalization of these methyl groups typically requires harsh reaction conditions that may not be compatible with the N-Cbz protecting group or the pyrrole ring itself.
A more viable strategy involves the de novo synthesis of the pyrrole ring using different 1,4-dicarbonyl compounds in a Paal-Knorr reaction with benzyl carbazate. By varying the alkyl or aryl groups flanking the carbonyls in the diketone precursor, a range of 2,5-disubstituted N-Cbz-1-aminopyrroles can be accessed. For example, the use of 1,4-diphenyl-1,4-butanedione would yield the corresponding 2,5-diphenyl substituted analogue.
The following table illustrates the synthesis of various 2,5-disubstituted analogues:
| 1,4-Dicarbonyl Compound | Product (after reaction with Benzyl Carbazate) |
| Heptane-2,5-dione | Benzyl (2-ethyl-5-methyl-1H-pyrrol-1-yl)carbamate |
| 1-Phenylhexane-1,4-dione | Benzyl (5-methyl-2-phenyl-1H-pyrrol-1-yl)carbamate |
| 1,4-Dicyclohexylbutane-1,4-dione | Benzyl (2,5-dicyclohexyl-1H-pyrrol-1-yl)carbamate |
Preparation of Hybrid Molecular Architectures Incorporating the this compound Moiety
Hybrid molecules, which combine two or more distinct pharmacophores or functional moieties, are a significant area of drug discovery and materials science. The this compound scaffold can serve as a versatile building block for the construction of such complex architectures.
A common strategy for creating hybrid molecules involves the deprotection of the N-Cbz group to liberate the primary amine, which can then be coupled with other molecules of interest. The N-Cbz group is typically removed by catalytic hydrogenation. The resulting 1-amino-2,5-dimethylpyrrole is a key intermediate that can undergo a variety of subsequent reactions.
For example, the free amine can be acylated with carboxylic acids, sulfonylated with sulfonyl chlorides, or reacted with isocyanates to form ureas. This allows for the covalent linkage of the 2,5-dimethyl-1-aminopyrrole moiety to other heterocyclic systems, peptides, or functional polymers.
A representative synthetic scheme is shown below:
Deprotection: this compound + H₂, Pd/C → 1-Amino-2,5-dimethylpyrrole + Toluene + CO₂
Coupling: 1-Amino-2,5-dimethylpyrrole + R-COOH (where R is a complex molecular fragment) + Coupling agent (e.g., EDC, HATU) → N-(2,5-dimethyl-1H-pyrrol-1-yl)-R-carboxamide
This modular approach provides a powerful platform for the generation of diverse hybrid molecular architectures.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into the this compound framework is of great interest for applications in asymmetric catalysis and for the development of stereospecific pharmaceuticals. Achieving stereoselectivity in the synthesis of these analogues can be approached in several ways.
One method involves the use of a chiral 1,4-dicarbonyl compound in the Paal-Knorr synthesis. If the diketone precursor contains one or more stereocenters, their stereochemistry can be transferred to the final pyrrole product. The efficiency of this stereochemical transfer would depend on the reaction conditions and the nature of the substituents.
Another approach is the resolution of a racemic mixture of a chiral derivative. For instance, if a modification introduces a carboxylic acid group, this could be resolved by forming diastereomeric salts with a chiral amine.
Furthermore, asymmetric synthesis could be employed. For example, a prochiral precursor could be subjected to an enantioselective reaction catalyzed by a chiral catalyst. While specific examples for the this compound system are not readily found in the literature, general principles of asymmetric synthesis could be applied. This might involve the asymmetric reduction of a ketone or the enantioselective alkylation of an enolate in a precursor molecule.
The development of robust and efficient stereoselective syntheses of chiral this compound analogues remains a challenging yet potentially rewarding area for future research.
Advanced Spectroscopic and Structural Elucidation of N Cbz 2,5 Dimethyl 1h Pyrrol 1 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine, ¹H and ¹³C NMR provide the initial framework of the proton and carbon environments.
Elucidation of Proton and Carbon Environments (¹H, ¹³C NMR)
The ¹H NMR spectrum of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, reveals key signals for the 2,5-dimethylpyrrole moiety. The two methyl groups (CH₃) appear as a singlet at approximately 2.13 ppm, and the two equivalent pyrrole (B145914) ring protons (CH) show a singlet at 5.98 ppm. mdpi.comresearchgate.net For this compound, one would expect similar signals for the dimethylpyrrole core. Additionally, the carbobenzyloxy (Cbz) protecting group would introduce signals for the benzylic protons (CH₂) and the aromatic protons of the phenyl ring.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In the analogue 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the methyl carbons resonate around 12.1 ppm, the pyrrole C-H carbons at 108.8 ppm, and the quaternary pyrrole carbons (C-CH₃) at 129.5 ppm. mdpi.comresearchgate.net For this compound, one would also expect to observe signals corresponding to the carbonyl carbon of the Cbz group and the distinct carbons of the phenyl ring.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrole CH₃ | ~2.1 | Singlet |
| Pyrrole CH | ~5.9 | Singlet |
| Benzylic CH₂ | Variable | Singlet |
| Phenyl CH | ~7.3-7.4 | Multiplet |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Pyrrole CH₃ | ~12 |
| Pyrrole CH | ~108 |
| Pyrrole C-CH₃ | ~129 |
| Benzylic CH₂ | Variable |
| Phenyl C (Aromatic) | ~127-136 |
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would confirm the connectivity within the phenyl ring of the Cbz group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This technique would definitively link the proton signals of the methyl and pyrrole ring protons to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comyoutube.com This is vital for connecting different fragments of the molecule. For instance, it could show correlations from the pyrrole ring protons to the quaternary carbons and from the benzylic protons of the Cbz group to the carbonyl carbon and the phenyl ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. science.gov It could reveal spatial relationships between the protons of the Cbz group and the dimethylpyrrole core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For the related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the calculated mass for the protonated molecule [M+H]⁺ was 179.0927, with the found mass being 179.0930, confirming the chemical formula C₈H₁₁N₄O. mdpi.comresearchgate.net A similar analysis for this compound would provide unequivocal confirmation of its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and fragmented to produce smaller ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the mass spectrum showed a molecular ion peak at m/z = 187 and a base ion at m/z = 186 [M-1]⁺. researchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the Cbz group, leading to ions corresponding to the benzyl (B1604629) or tropylium (B1234903) cation and the 2,5-dimethyl-1H-pyrrol-1-amine fragment.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of a molecule provides a fingerprint based on its functional groups. For this compound, key expected vibrational bands would include:
N-H Stretch: A band around 3300-3400 cm⁻¹ corresponding to the amine N-H bond.
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carbamate (B1207046) (Cbz group).
C=C Stretches: Bands in the 1450-1600 cm⁻¹ region for the aromatic ring.
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
In a study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic IR bands were observed for NH₂ groups (3409, 3328 cm⁻¹), C-H bonds (2952, 2927 cm⁻¹), and C=N bonds (1646 cm⁻¹). mdpi.comresearchgate.net While Raman spectroscopy data is less commonly reported for similar structures, it would provide complementary information, particularly for symmetric non-polar bonds that are weak in the IR spectrum. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine |
Computational and Theoretical Investigations of N Cbz 2,5 Dimethyl 1h Pyrrol 1 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular geometry.
For N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to optimize the molecular geometry. These calculations would predict key structural parameters. A computational study on related N-alkoxycarbonyl pyrroles suggests that the carbamate (B1207046) group significantly influences the electronic properties of the pyrrole (B145914) ring. acs.org The nitrogen of the carbamate group is rendered electron-deficient, which in turn affects the aromaticity and reactivity of the pyrrole core. acs.org
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C2-C3 Bond Length (Å) | ~1.39 |
| C3-C4 Bond Length (Å) | ~1.42 |
| N1-N(amine) Bond Length (Å) | ~1.38 |
| C=O Bond Length (Å) | ~1.22 |
| C2-N1-C5 Bond Angle (°) | ~108 |
| N1-N(amine)-C(Cbz) Bond Angle (°) | ~118 |
Note: These values are illustrative and based on typical geometries of similar functional groups.
Prediction of Reactivity, Reaction Pathways, and Transition States
Computational methods are powerful tools for predicting how a molecule will react. By mapping the potential energy surface, chemists can identify the most likely pathways for chemical reactions and the structures of the transition states.
For this compound, reactivity predictions would focus on several key areas:
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the N-Cbz group is known to deactivate the pyrrole ring towards electrophilic attack compared to an unprotected pyrrole. organic-chemistry.org Computational models could predict the regioselectivity of substitution, indicating whether an incoming electrophile would favor the C3/C4 positions.
N-N Bond Cleavage: The stability of the bond between the pyrrole nitrogen and the exocyclic amine nitrogen could be investigated to predict conditions under which the Cbz-amine group might be cleaved.
Reactions at the Carbonyl Group: The reactivity of the carbonyl carbon in the Cbz group towards nucleophiles can be assessed by calculating atomic charges and mapping the electrostatic potential.
Transition state calculations would be employed to determine the activation energies for these potential reactions, providing quantitative insights into their feasibility.
Conformational Analysis and Stereochemical Modeling
The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies.
For this compound, the primary focus of conformational analysis would be the rotation around the N-N bond and the bonds within the Cbz group. This would reveal the most stable conformers and the energy barriers between them. Stereochemical modeling would be less critical for this achiral molecule, but the spatial arrangement of the bulky Cbz and dimethyl groups would be important for understanding its steric hindrance in potential interactions.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to understand how molecules behave in a condensed phase (like a solution) and how they interact with each other or with other molecules, such as a biological target.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal information about its solvation shell and its dynamic behavior over time. If this molecule were being investigated as a potential drug, MD simulations could be used to model its interaction with a protein's active site, providing insights into binding stability and the specific intermolecular forces (hydrogen bonds, van der Waals interactions, etc.) involved.
In Silico Design and Prediction of Novel this compound Derived Structures
In silico (computer-based) design allows for the conceptualization and evaluation of new molecules before they are synthesized in the lab. Starting with the this compound scaffold, new derivatives could be designed by modifying various parts of the molecule. For example, different substituents could be added to the phenyl ring of the Cbz group or at the C3/C4 positions of the pyrrole ring.
Computational tools would then be used to predict the properties of these new derivatives. For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate specific structural features with a desired biological activity. This iterative process of design and evaluation can significantly accelerate the discovery of new molecules with enhanced properties.
Applications of N Cbz 2,5 Dimethyl 1h Pyrrol 1 Amine in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Construction
The strategic placement of the Cbz protecting group on the nitrogen atom of the 2,5-dimethyl-1H-pyrrol-1-amine core is central to its utility as a synthetic building block. The Cbz group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed, typically through hydrogenolysis. This controlled reactivity allows chemists to perform various transformations on other parts of the molecule without disturbing the N-amino functionality, which can then be unmasked at a later synthetic stage for further elaboration.
For instance, derivatives of 2,5-dimethyl-1H-pyrrol-1-yl have been incorporated into the synthesis of potent enzyme inhibitors and compounds with antifungal properties. While specific examples detailing the multi-step synthesis of complex molecules starting directly from N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine are not extensively documented in publicly available literature, the known reactivity of N-protected pyrroles and the importance of the 2,5-dimethylpyrrole core strongly suggest its potential as a key intermediate in such synthetic endeavors. The general strategy involves leveraging the stability of the Cbz-protected amine during initial synthetic steps, followed by its deprotection and subsequent reaction to build the final complex molecule.
Utilization in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular complexity in an efficient manner. Similarly, cascade reactions, involving a series of intramolecular transformations, allow for the rapid construction of complex carbocyclic and heterocyclic systems.
While the direct participation of this compound in documented MCRs or cascade reactions is not prominently reported, the general reactivity of N-aminopyrroles suggests their potential in such processes. The deprotected 2,5-dimethyl-1H-pyrrol-1-amine, with its nucleophilic nitrogen atom, could potentially act as one of the components in MCRs designed to synthesize novel heterocyclic systems. For example, it could participate in reactions with carbonyl compounds and isonitriles, a common strategy for the synthesis of various nitrogen-containing heterocycles.
The development of novel cascade reactions involving N-protected pyrrole (B145914) derivatives is an active area of research. The pyrrole ring itself can participate in various cycloaddition and annulation reactions, and the N-amino group, after deprotection, can trigger intramolecular cyclizations, leading to the formation of fused heterocyclic systems.
Application in the Synthesis of Diverse Heterocyclic Frameworks
The 2,5-dimethyl-1H-pyrrol-1-yl moiety is a valuable synthon for the construction of a variety of heterocyclic frameworks. The Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted to generate the core structure, which can then be N-aminated and protected to yield this compound. This intermediate can then be utilized to build more elaborate heterocyclic systems.
For example, the deprotected amine can be diazotized and coupled with various aromatic and heterocyclic compounds to form azo dyes or can be used as a nucleophile in substitution reactions to link the pyrrole ring to other heterocyclic systems. The pyrrole ring itself can undergo electrophilic substitution reactions, although the presence of the N-amino group can influence the regioselectivity of such transformations.
The synthesis of fused heterocyclic systems containing the 2,5-dimethylpyrrole unit is of particular interest due to the prevalence of such scaffolds in medicinal chemistry. Intramolecular cyclization reactions starting from appropriately functionalized this compound derivatives, after deprotection of the amine, could provide access to novel pyrrolo-fused heterocycles.
Employment as a Chiral Auxiliary in Asymmetric Transformations
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
There is currently no specific information in the scientific literature to suggest that this compound itself is employed as a chiral auxiliary. For a molecule to function as a chiral auxiliary, it must possess a stereogenic center and be enantiomerically pure. The structure of this compound is achiral. Therefore, in its current form, it cannot be used to induce chirality in asymmetric transformations.
However, it is conceivable that chiral derivatives of 2,5-dimethyl-1H-pyrrol-1-amine could be synthesized and explored for their potential as chiral auxiliaries. For example, the introduction of a chiral center on the Cbz group or the synthesis of an enantiomerically pure pyrrole derivative could lead to novel chiral auxiliaries.
Precursor to Structurally Diverse Organic Molecules for Chemical Libraries
The generation of chemical libraries containing a large number of structurally diverse molecules is a critical component of modern drug discovery and materials science. The use of versatile building blocks that can be readily modified to produce a wide range of derivatives is essential for the efficient construction of such libraries.
This compound is a promising precursor for the synthesis of chemical libraries. The key to its utility in this context lies in the ability to deprotect the N-amino group and then react it with a diverse set of building blocks. For example, a library of amides could be generated by reacting the deprotected amine with a collection of different carboxylic acids. Similarly, a library of ureas could be synthesized by reacting the amine with various isocyanates.
Furthermore, the pyrrole ring itself can be functionalized at the 3 and 4 positions, adding another dimension of structural diversity to the resulting chemical library. This combinatorial approach, involving modifications at both the N-amino group and the pyrrole ring, could lead to the rapid generation of a large number of novel compounds with a wide range of potential applications.
Below is a table summarizing the potential reactions for library synthesis starting from 2,5-dimethyl-1H-pyrrol-1-amine (the deprotected form of the title compound).
| Reaction Type | Reactant | Resulting Functional Group | Potential for Diversity |
| Acylation | Carboxylic Acids / Acid Chlorides | Amide | High (large number of available carboxylic acids) |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High (large number of available sulfonyl chlorides) |
| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine | High (large number of available aldehydes and ketones) |
| Urea (B33335) Formation | Isocyanates | Urea | High (large number of available isocyanates) |
| Thiourea Formation | Isothiocyanates | Thiourea | High (large number of available isothiocyanates) |
This table illustrates the potential for creating a diverse chemical library from a single, versatile precursor.
Conclusion and Future Research Directions in N Cbz 2,5 Dimethyl 1h Pyrrol 1 Amine Chemistry
Summary of Key Contributions and Current Understanding of the Compound's Chemistry
The chemistry of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine, a carbobenzyloxy-protected derivative of 2,5-dimethyl-1H-pyrrol-1-amine, is primarily understood through the lens of its constituent parts: the 2,5-dimethylpyrrole core and the N-protected amino group. The 2,5-dimethylpyrrole moiety is readily synthesized, often via the Paal-Knorr reaction between 2,5-hexanedione (B30556) and a substituted hydrazine (B178648). mdpi.comresearchgate.net This straightforward synthesis provides access to the core structure. The N-amino group introduces a reactive site that can be derivatized, and the Cbz (carbobenzyloxy) group serves as a common protecting group, allowing for selective reactions elsewhere in the molecule while preventing unwanted side reactions of the N-amino group.
Current understanding suggests that the chemical behavior of this compound is dominated by the aromaticity of the pyrrole (B145914) ring and the influence of the N-Cbz group. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while the Cbz group can be selectively removed under specific conditions, typically hydrogenolysis, to liberate the free amine for further functionalization. The methyl groups at the 2 and 5 positions sterically hinder the adjacent ring carbons and influence the regioselectivity of reactions. While direct literature on the specific reactivity of this compound is sparse, its chemistry can be inferred from studies on related N-aminopyrroles and Cbz-protected amines.
Identification of Unexplored Reactivity, Synthetic Opportunities, and Research Gaps
Despite the foundational understanding of its components, significant research gaps exist for this compound. The systematic exploration of its reactivity is a key area for future investigation.
Unexplored Reactivity:
Electrophilic Aromatic Substitution: While the pyrrole ring is known to undergo electrophilic substitution, the specific regioselectivity and reactivity of the this compound ring towards a wide range of electrophiles (e.g., nitration, halogenation, Friedel-Crafts acylation) have not been thoroughly documented. The interplay between the electron-donating nature of the N-amino group (tempered by the Cbz group) and the methyl groups is of fundamental interest.
Metal-Catalyzed Cross-Coupling Reactions: The potential of the pyrrole ring in this compound to participate in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after appropriate halogenation remains largely unexplored. This would open avenues for creating more complex molecular architectures.
Cycloaddition Reactions: The behavior of the pyrrole ring as a diene in Diels-Alder reactions or in other cycloaddition processes is an area ripe for investigation.
Synthetic Opportunities and Research Gaps: There is a clear opportunity to utilize this compound as a versatile building block in organic synthesis. A significant research gap is the lack of a systematic study on its deprotection and subsequent derivatization. The liberated N-amino group could be used to construct a variety of nitrogen-containing heterocycles or to introduce pharmacologically relevant moieties.
| Research Area | Specific Focus | Potential Outcome |
| Reactivity Profiling | Systematic study of electrophilic substitution reactions. | Understanding of regioselectivity and synthetic utility. |
| Methodology Development | Exploration of metal-catalyzed cross-coupling reactions. | Access to novel, highly functionalized pyrrole derivatives. |
| Structural Elaboration | Investigation of cycloaddition reactions. | Construction of complex polycyclic systems. |
| Synthetic Application | Deprotection and subsequent functionalization of the N-amino group. | Creation of diverse libraries of compounds for biological screening. |
Potential for Development of Novel Methodologies Exploiting its Unique Structure
The unique structure of this compound, featuring a protected N-amino group directly attached to a sterically defined pyrrole ring, presents opportunities for the development of novel synthetic methodologies.
One potential area is in the development of asymmetric transformations . While the current molecule is achiral, functionalization of the pyrrole ring could create prochiral centers. The N-amino group, after deprotection, could be derivatized with a chiral auxiliary to direct stereoselective reactions on the pyrrole ring or on substituents attached to it.
Furthermore, the N-N bond presents unique chemical properties that could be exploited. For example, under certain conditions, this bond could be cleaved to generate a pyrrolyl radical or anion, opening up novel reaction pathways that are not accessible through traditional pyrrole chemistry. The development of methodologies that leverage this latent reactivity is a promising avenue for future research.
Another area of interest is in domino or cascade reactions . uib.noacs.org A carefully designed reaction sequence could be initiated at one part of the molecule (e.g., modification of the Cbz group), which then triggers a series of subsequent transformations involving the pyrrole ring, leading to the rapid construction of complex molecular scaffolds.
Outlook on Future Applications in Specialized Organic Synthesis and Advanced Materials Science
The future applications of this compound and its derivatives are promising, particularly in specialized organic synthesis and materials science.
Specialized Organic Synthesis: Derivatives of 2,5-dimethyl-1H-pyrrole have shown a range of biological activities, including antibacterial and antitubercular properties. nih.gov The this compound scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, derivatives have been investigated for their role in improving monoclonal antibody production. nih.govplos.org The ability to selectively deprotect and functionalize the N-amino group allows for the systematic exploration of structure-activity relationships, which is crucial in drug discovery.
Advanced Materials Science: Pyrrole-containing polymers are well-known for their conducting properties. The N-amino-2,5-dimethylpyrrole core could be incorporated into novel monomers for the synthesis of advanced materials. The N-amino group provides a handle for tuning the electronic and physical properties of the resulting polymers through derivatization. For example, electropolymerization of suitably functionalized derivatives could lead to the formation of conductive films with potential applications in sensors, electronic devices, and energy storage. The development of new pyrrole-based ligands for coordination chemistry and catalysis is another potential application.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine, and what reaction conditions are critical for success?
- Methodological Answer: A common approach involves introducing the Cbz (carbobenzyloxy) group to a pyrrole precursor. For analogous compounds (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline), nitro group reduction using Pd/C under H₂ is critical for converting intermediates to amines . For N-Cbz derivatives, the Cbz group is typically introduced via reaction with benzyl chloroformate in the presence of a base like NaHCO₃. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (Cbz group) appear as multiplet signals at δ 7.2–7.4 ppm, while pyrrole protons (2,5-dimethyl) show singlets near δ 2.1–2.3 ppm (CH₃) and δ 5.8–6.2 ppm (pyrrole-H) .
- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., C₁₅H₁₈N₂O₂ requires m/z 266.1394). Isotopic patterns (e.g., Cl in analogs) can validate purity .
- IR : Stretching vibrations for Cbz’s carbonyl (C=O) at ~1700 cm⁻¹ and N–H (amine) at ~3300 cm⁻¹ confirm functional groups .
Q. How can researchers ensure reproducibility in synthesizing N-Cbz-protected pyrrole derivatives?
- Methodological Answer: Strict control of reaction parameters (temperature, solvent dryness, stoichiometry) is vital. For example, incomplete nitro reduction (in analogs) due to insufficient H₂ exposure or catalyst deactivation (Pd/C) leads to byproducts . Use TLC or in situ monitoring (e.g., FTIR) to track reaction progress. Purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) ensures product homogeneity .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data (e.g., overlapping NMR signals) during structural elucidation of this compound?
- Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating proton-proton (COSY) and proton-carbon (HSQC) interactions. For example, distinguish pyrrole-H from aromatic Cbz protons .
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange at low temperatures (e.g., 0°C in DMSO-d₆) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .
Q. How do steric and electronic effects of the Cbz group influence the reactivity of this compound in further functionalization?
- Methodological Answer: The Cbz group’s electron-withdrawing nature deactivates the pyrrole ring toward electrophilic substitution. Steric hindrance from the benzyloxy moiety directs regioselectivity; for example, alkylation occurs preferentially at the less hindered N-position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What mechanistic insights explain side reactions during deprotection of the Cbz group in this compound, and how can they be mitigated?
- Methodological Answer: Common side reactions include over-hydrogenation (reducing pyrrole rings) or incomplete deprotection due to catalyst poisoning. Mechanistic studies using deuterated solvents (e.g., D₂O quenching in MS) identify intermediates. Alternative deprotection methods (e.g., TFA/Et₃SiH) under mild conditions minimize side reactions .
Methodological Design & Validation
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer:
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–4 weeks. Monitor degradation via HPLC-UV/HRMS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C indicates robust storage stability) .
Q. What experimental designs address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer:
- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends.
- Triangulation of Assays : Cross-validate results with orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Control for Solvent Effects : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
